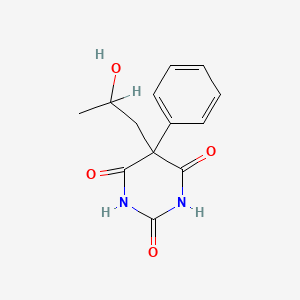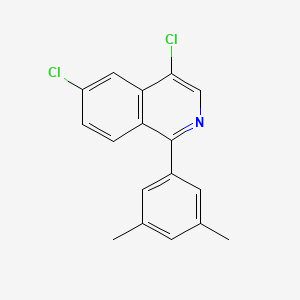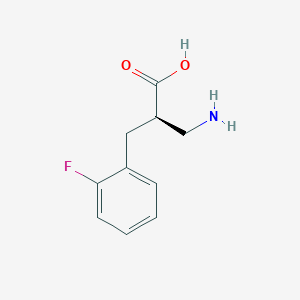
(R)-3-Amino-2-(2-fluorobenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-2-(2-fluorobenzyl)propanoic acid is a chiral amino acid derivative with a fluorobenzyl group attached to the alpha carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2-fluorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as ®-2-Amino-3-phenylpropanoic acid.
Fluorination: The phenyl group is selectively fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Protection and Deprotection: Protecting groups may be used to shield the amino and carboxyl groups during the fluorination process. Common protecting groups include Boc (tert-butoxycarbonyl) for the amino group and methyl esters for the carboxyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(2-fluorobenzyl)propanoic acid may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for protection and deprotection steps can also enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-2-(2-fluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-2-(2-fluorobenzyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industrial Applications: It is employed in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of ®-3-Amino-2-(2-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as a competitive inhibitor or substrate analog, thereby influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Amino-2-phenylpropanoic acid: Lacks the fluorine atom, resulting in different binding properties and reactivity.
®-3-Amino-2-(4-fluorobenzyl)propanoic acid: The fluorine atom is positioned differently, affecting its steric and electronic properties.
Uniqueness
®-3-Amino-2-(2-fluorobenzyl)propanoic acid is unique due to the specific placement of the fluorine atom, which enhances its chemical stability and binding interactions. This makes it a valuable compound in the design of drugs and other bioactive molecules.
Eigenschaften
Molekularformel |
C10H12FNO2 |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
(2R)-2-(aminomethyl)-3-(2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
WZCLOOIHOICGMS-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


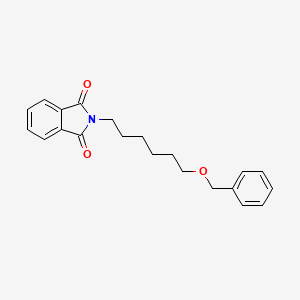
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)



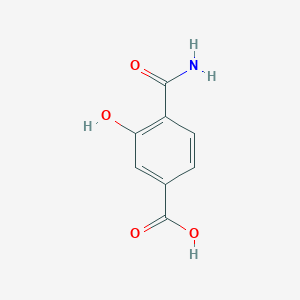
![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)

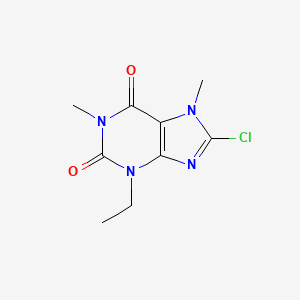
![4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B13989972.png)
